molecular formula C14H10ClNO4 B6403365 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261979-62-7

4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6403365
CAS RN: 1261979-62-7
M. Wt: 291.68 g/mol
InChI Key: UOKNCXISKLVNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% (4-MMCB) is an organic compound with a molecular formula of C11H9ClNO4. It is a white crystalline solid with a melting point of 158-160°C and a relative molecular mass of 248.6 g/mol. 4-MMCB is a widely used chemical compound in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology. It is also used in laboratory experiments to study the effects of various drugs and compounds on the body.

Mechanism of Action

The exact mechanism of action of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is believed that 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are hormones that play a role in various physiological processes, such as inflammation, pain, and fever. By inhibiting the activity of COX, 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% can reduce the production of prostaglandins, and thus reduce the symptoms associated with inflammation, pain, and fever.
Biochemical and Physiological Effects
4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the production of inflammatory mediators, such as cytokines and chemokines. Additionally, 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, and thus reduce the symptoms associated with inflammation, pain, and fever.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it has a wide range of applications in scientific research. Additionally, its biochemical and physiological effects are well-studied and understood, making it an ideal compound for laboratory experiments.
However, there are some limitations to using 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments. It is not a very stable compound, and it can degrade over time. Additionally, it can react with other compounds and substances, which can affect the results of the experiment.

Future Directions

The use of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments and scientific research is still in its early stages. There are many potential future directions for research involving 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95%. For example, further research could be conducted to better understand the mechanism of action of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% and its biochemical and physiological effects. Additionally, research could be conducted to explore the potential applications of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% in drug development and other fields. Finally, further research could be conducted to investigate the potential side effects and toxicity of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95%.

Synthesis Methods

4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methoxyphenol and 3-chloro-4-methylbenzoic acid in the presence of anhydrous sodium acetate. This reaction results in the formation of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95%. Other methods of synthesis include the reaction of 4-methylbenzoic acid with 3-chloro-4-methoxyphenol, the reaction of 4-methylbenzoic acid with 3-chloro-4-methoxybenzaldehyde, and the reaction of 4-methylbenzaldehyde with 3-chloro-4-methoxybenzene.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% is widely used in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology. It is used to study the effects of various drugs and compounds on the body, and to investigate the biochemical and physiological processes that occur in the body in response to these compounds. 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% is also used in laboratory experiments to study the effects of various drugs and compounds on the body, and to investigate the biochemical and physiological processes that occur in the body in response to these compounds.

properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(7-10)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKNCXISKLVNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690315
Record name 3'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261979-62-7
Record name 3'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.